molecular formula C7H9NO4 B13536316 2-(3,5-Dimethyl-4-isoxazolyl)-2-hydroxyacetic Acid

2-(3,5-Dimethyl-4-isoxazolyl)-2-hydroxyacetic Acid

Cat. No.: B13536316
M. Wt: 171.15 g/mol
InChI Key: KIARXECZYGIFPW-UHFFFAOYSA-N
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Description

2-(dimethyl-1,2-oxazol-4-yl)-2-hydroxyacetic acid is a chemical compound with a molecular formula of C8H11NO3 It is known for its unique structure, which includes an oxazole ring, a hydroxy group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethyl-1,2-oxazol-4-yl)-2-hydroxyacetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor to form the oxazole ring, followed by the introduction of the hydroxy and carboxylic acid groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of 2-(dimethyl-1,2-oxazol-4-yl)-2-hydroxyacetic acid may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(dimethyl-1,2-oxazol-4-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The oxazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Scientific Research Applications

2-(dimethyl-1,2-oxazol-4-yl)-2-hydroxyacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a precursor for drug synthesis.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(dimethyl-1,2-oxazol-4-yl)-2-hydroxyacetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways. The oxazole ring and hydroxy group are key functional groups that contribute to its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethyl-1,2-oxazol-4-yl)propanoic acid
  • 2-(dimethyl-1,2-oxazol-4-yl)acetic acid

Uniqueness

2-(dimethyl-1,2-oxazol-4-yl)-2-hydroxyacetic acid is unique due to the presence of both a hydroxy group and a carboxylic acid group attached to the oxazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C7H9NO4/c1-3-5(4(2)12-8-3)6(9)7(10)11/h6,9H,1-2H3,(H,10,11)

InChI Key

KIARXECZYGIFPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(C(=O)O)O

Origin of Product

United States

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